molecular formula C7H8N4S B2587712 2-methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole CAS No. 1467872-35-0

2-methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole

Cat. No.: B2587712
CAS No.: 1467872-35-0
M. Wt: 180.23
InChI Key: GZRKOYFAIGYMIS-UHFFFAOYSA-N
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Description

2-methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole is a heterocyclic compound that features both imidazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-methylimidazole with thiosemicarbazide under acidic conditions, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions to enhance the efficiency and selectivity of the synthesis is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole or thiadiazole rings, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

2-methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial or antifungal agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 2-methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole exerts its effects often involves interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The imidazole ring can coordinate with metal ions, affecting metalloproteins’ function, while the thiadiazole ring can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methylimidazole: A precursor and structurally related compound with similar chemical properties.

    5-nitroimidazole: Known for its antimicrobial properties and used in various pharmaceutical applications.

    1,3,4-thiadiazole derivatives: A broad class of compounds with diverse biological activities.

Uniqueness

2-methyl-5-(2-methyl-1H-imidazol-1-yl)-1,3,4-thiadiazole is unique due to the combination of imidazole and thiadiazole rings in a single molecule, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-methyl-5-(2-methylimidazol-1-yl)-1,3,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-5-8-3-4-11(5)7-10-9-6(2)12-7/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRKOYFAIGYMIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(S2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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